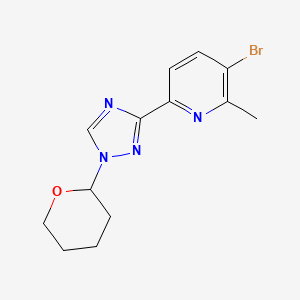
3-溴-2-甲基-6-(1-(四氢-2H-吡喃-2-基)-1H-1,2,4-三唑-3-基)吡啶
概述
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用
化学中的提取和分离
- 类似于3-溴-2-甲基-6-(1-(四氢-2H-吡喃-2-基)-1H-1,2,4-三唑-3-基)吡啶的化合物已被用于选择性提取某些金属。具体来说,1,2,4-三唑和吡啶类衍生物已显示出从酸性溶液中提取铅的效率,表现出对铕的显著选择性,这在核废物管理和材料回收中至关重要(Kolarik, Müllich, & Gassner, 1999)。
药物和生物应用
- 一些衍生物已被探索其抗菌特性。例如,一项关于通过氧化相应的肼合成3-(3-芳基-1-苯基-1H-吡唑-4-基)-[1,2,4]三唑并发现这些化合物具有强大的抗菌和抗真菌活性的研究(Prakash et al., 2011)。
材料科学和荧光研究
- 在材料科学中,特别是在光物理研究中,类似的分子已被合成并研究其发光特性。例如,对2-(1H-吡唑-5-基)吡啶和衍生物的研究突出了这些化合物在光反应和荧光中的潜力,这对于开发新的发光材料至关重要(Vetokhina et al., 2012)。
化学合成和方法学
- 该化合物及其相关衍生物在化学合成方法学中也具有重要意义。例如,研究了类似化合物如7-溴-3-甲基-[1,2,3]三唑并在一定条件下的热分解,以了解像吡啶基卡宾这样的中间体的形成,这对有机合成非常有价值(Abarca, Ballesteros, & Blanco, 2006)。
安全和危害
This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior.
属性
IUPAC Name |
3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWUEBSDRAFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

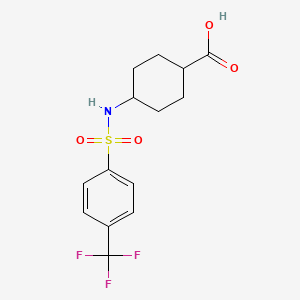
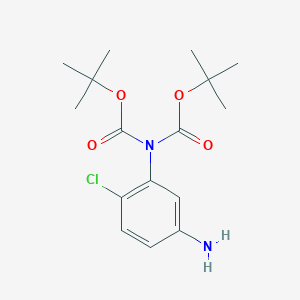
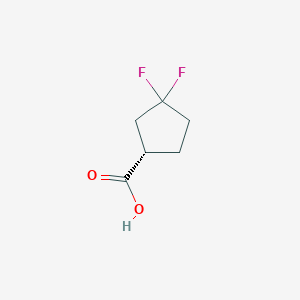
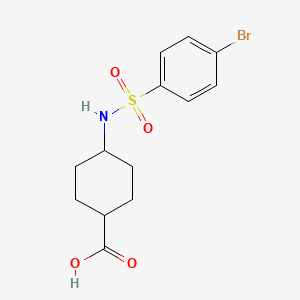
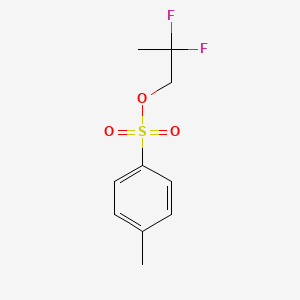
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
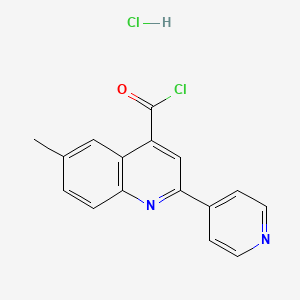
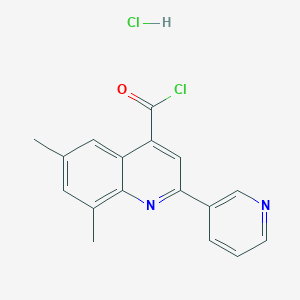
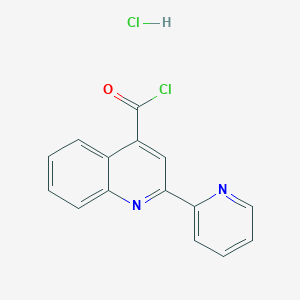
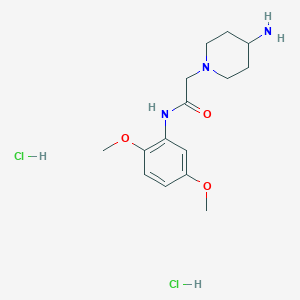
amine hydrochloride](/img/structure/B1396763.png)
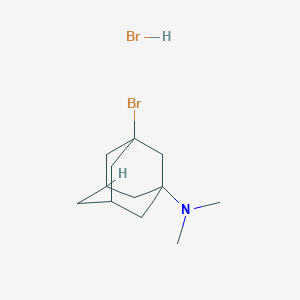
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)